1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo-
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Overview
Description
1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- is a complex organic compound with the molecular formula C14H20O5. This compound is part of the crown ether family, specifically known as benzo-15-crown-5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene glycol in the presence of a strong acid catalyst to form the crown ether structure. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate various molecules.
Industry: Utilized in the separation and purification of specific ions from mixtures.
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- involves its ability to form stable complexes with cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This interaction is crucial for its applications in ion transport and separation .
Comparison with Similar Compounds
Similar Compounds
Benzo-18-crown-6: Another crown ether with a larger ring size, allowing it to complex with larger cations.
Dibenzo-18-crown-6: Contains two benzene rings, providing additional stability to the complex.
Dicyclohexano-18-crown-6: Features cyclohexane rings, offering different solubility properties.
Uniqueness
1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- is unique due to its specific ring size and the presence of iodine atoms, which can enhance its binding affinity for certain cations and provide unique reactivity compared to other crown ethers .
Properties
Molecular Formula |
C14H18I2O5 |
---|---|
Molecular Weight |
520.10 g/mol |
IUPAC Name |
16,19-diiodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene |
InChI |
InChI=1S/C14H18I2O5/c15-11-1-2-12(16)14-13(11)20-9-7-18-5-3-17-4-6-19-8-10-21-14/h1-2H,3-10H2 |
InChI Key |
XREGCHKAXNRFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2OCCOCCO1)I)I |
Origin of Product |
United States |
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